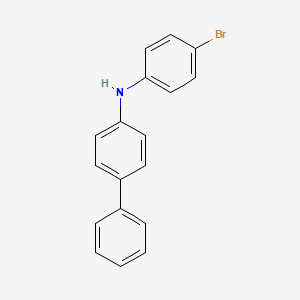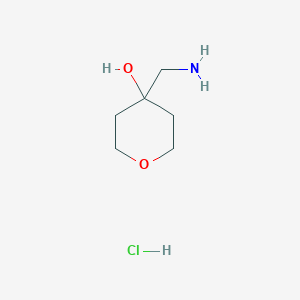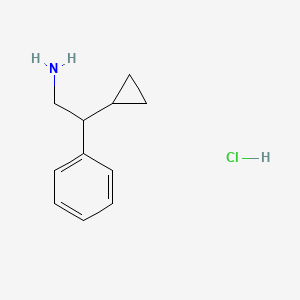
N-(4-ブロモフェニル)-4-ビフェニルアミン
概要
説明
N-(4-Bromophenyl)-4-biphenylamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to the phenyl ring and a biphenylamine structure
科学的研究の応用
N-(4-Bromophenyl)-4-biphenylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
生化学分析
Biochemical Properties
N-(4-Bromophenyl)-4-biphenylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between N-(4-Bromophenyl)-4-biphenylamine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
N-(4-Bromophenyl)-4-biphenylamine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that N-(4-Bromophenyl)-4-biphenylamine can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and overall cell health . Additionally, it has been found to affect cell signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of action of N-(4-Bromophenyl)-4-biphenylamine involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, N-(4-Bromophenyl)-4-biphenylamine has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways . This inhibition can result in altered cellular responses and changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Bromophenyl)-4-biphenylamine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have indicated that N-(4-Bromophenyl)-4-biphenylamine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to N-(4-Bromophenyl)-4-biphenylamine has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-4-biphenylamine typically involves the reaction of 4-bromonitrobenzene with biphenylamine under specific conditions. The process generally includes the following steps:
Reduction of 4-bromonitrobenzene: 4-bromonitrobenzene is reduced to 4-bromoaniline using a reducing agent such as iron powder in the presence of hydrochloric acid.
Coupling Reaction: The resulting 4-bromoaniline is then coupled with biphenylamine in the presence of a coupling agent like copper(I) iodide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of N-(4-Bromophenyl)-4-biphenylamine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: N-(4-Bromophenyl)-4-biphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
作用機序
The mechanism of action of N-(4-Bromophenyl)-4-biphenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
N-(4-Chlorophenyl)-4-biphenylamine: Similar structure but with a chlorine atom instead of bromine.
N-(4-Fluorophenyl)-4-biphenylamine: Contains a fluorine atom in place of bromine.
N-(4-Iodophenyl)-4-biphenylamine: Features an iodine atom instead of bromine.
Comparison: N-(4-Bromophenyl)-4-biphenylamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in various chemical reactions and its interaction with biological targets.
特性
IUPAC Name |
N-(4-bromophenyl)-4-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN/c19-16-8-12-18(13-9-16)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSXVQDXXSPFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160294-93-8 | |
| Record name | N-(4-Bromophenyl)-4-biphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)


![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)









